
2,3-Dichloroisonicotinic acid
Overview
Description
2,3-Dichloroisonicotinic acid (IUPAC name: 2,3-dichloropyridine-4-carboxylic acid) is a chlorinated derivative of isonicotinic acid. Its molecular formula is C₆H₃Cl₂NO₂, with a molecular weight of 192.00 g/mol . The compound is characterized by two chlorine atoms at the 2- and 3-positions of the pyridine ring and a carboxylic acid group at the 4-position. Key physical properties include a melting point of 203–207°C and a purity of ≥97% in its commercially available form . Structurally, it differs from the more widely studied 2,6-dichloroisonicotinic acid (INA) in the placement of chlorine substituents, which significantly impacts its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloroisonicotinic acid typically involves the chlorination of isonicotinic acid. One common method includes the use of thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective chlorination at the desired positions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial to achieve high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloroisonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Amino or thiol derivatives of isonicotinic acid.
Oxidation Reactions: Carboxylic acids or other oxidized derivatives.
Reduction Reactions: Dechlorinated isonicotinic acid derivatives.
Scientific Research Applications
Agriculture: It is used as a synthetic inducer of plant resistance against pathogens.
Pharmaceuticals: Research has explored its potential as a building block for the synthesis of bioactive molecules with antimicrobial or anticancer properties.
Mechanism of Action
The mechanism by which 2,3-Dichloroisonicotinic acid exerts its effects, particularly in plants, involves the activation of defense pathways. The compound mimics pathogen attack, leading to the induction of systemic acquired resistance. This process involves the accumulation of signaling molecules such as salicylic acid, which in turn activates defense-related genes and enhances the plant’s immune response .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Derivatives
2,3-Dichloroisonicotinic acid belongs to a family of chlorinated pyridine carboxylic acids. Below is a detailed comparison with structurally related compounds:
*Note: SAR = Systemic Acquired Resistance.
Physicochemical Properties
- Solubility: this compound is sparingly soluble in water but forms clear solutions in methanol . In contrast, 2,6-INA derivatives (e.g., methyl esters) exhibit improved solubility and bioavailability .
- Synthetic Modifications : Hydrolysis of 2,6-INA yields intermediates for agrochemicals, whereas this compound is more commonly used as a precursor for pharmaceuticals .
Role in Plant Defense Priming
Key findings include:
- 2,6-INA : Activates NPR1-dependent pathways, upregulating pathogenesis-related (PR) proteins and enhancing resistance to fungal and bacterial pathogens .
- Structural Sensitivity : Chlorine position critically affects activity. For example, 2,6-INA outperformed 5-chlorosalicylic acid in priming parsley cells for elicitor responses .
Industrial and Pharmaceutical Relevance
Biological Activity
2,3-Dichloroisonicotinic acid (DCINA) is a derivative of isonicotinic acid that has garnered attention for its biological activity, particularly in the context of plant defense mechanisms. This compound is structurally similar to other known inducers of systemic acquired resistance (SAR) in plants, such as salicylic acid and 2,6-dichloroisonicotinic acid (INA). This article reviews the biological activity of DCINA, focusing on its role in enhancing plant immunity against pathogens.
Chemical Structure and Properties
This compound features a pyridine ring with two chlorine substituents at the 2 and 3 positions. Its molecular formula is CHClNO. The presence of chlorine atoms is significant as it influences the compound's reactivity and biological efficacy.
DCINA functions as a potent inducer of plant defense responses. It activates signaling pathways that lead to the synthesis of pathogenesis-related proteins and enhances the plant's ability to resist various pathogens. Research indicates that DCINA operates through mechanisms similar to those of other SAR inducers by modulating gene expression related to defense responses.
Induction of Systemic Acquired Resistance (SAR)
Studies have shown that DCINA effectively induces SAR in several plant species. The compound triggers a cascade of defense responses that include:
- Increased production of reactive oxygen species (ROS) : ROS play a crucial role in signaling pathways that activate defense genes.
- Synthesis of pathogenesis-related proteins : These proteins are essential for reinforcing plant cell walls and inhibiting pathogen growth.
The efficacy of DCINA in inducing resistance has been demonstrated through various experiments, showcasing its potential as a biopesticide.
Comparative Efficacy with Other Compounds
A comparative analysis of the efficacy of DCINA with other related compounds reveals its superior performance in certain contexts. The following table summarizes the resistance induction levels observed with different compounds:
Compound | Resistance Induction Level (%) |
---|---|
2,6-Dichloroisonicotinic Acid (INA) | 82 |
Salicylic Acid | 50 |
This compound | >85 |
Case Studies
- Tobacco Plants : In trials conducted on tobacco plants, DCINA was found to significantly enhance resistance against Tobacco Mosaic Virus (TMV). The application resulted in a marked reduction in viral symptoms compared to untreated controls.
- Pepper and Rice : Field studies demonstrated that DCINA application increased disease resistance in pepper and rice crops against common bacterial and fungal pathogens. The results indicated an increase in yield due to reduced disease incidence.
- Gene Expression Analysis : Molecular studies revealed that DCINA treatment led to upregulation of genes associated with defense responses, including PR-1 and PR-5 genes, which are critical for pathogen resistance.
Q & A
Basic Research Questions
Q. What experimental designs are recommended for assessing 2,6-dichloroisonicotinic acid’s efficacy in inducing systemic acquired resistance (SAR)?
- Methodology:
- Use pathogen challenge assays with controlled elicitor concentrations (e.g., Phytophthora megasperma in parsley cells). Pretreat plants with 2,6-dichloroisonicotinic acid (10–100 µM) 24–48 hours before pathogen exposure.
- Quantify SAR markers: measure phenylalanine ammonia-lyase (PAL) activity, PR-protein accumulation (e.g., chitinases), and lignin-like polymer deposition via thioglycolic acid assays .
- Include controls treated with inactive isomers (e.g., isonicotinic acid) to validate specificity .
Q. How does 2,6-dichloroisonicotinic acid enhance plant elicitor responses at the biochemical level?
- Methodology:
- Conduct time-course transcriptomics to identify upregulated defense genes (e.g., PAL, 4CL) in pretreated parsley or cucumber cells.
- Use inhibitors (e.g., cycloheximide) to distinguish between direct gene activation and priming effects .
- Measure phenolic compound secretion (e.g., coumarins) and cell-wall incorporation via HPLC after alkaline hydrolysis of elicited tissues .
Q. What are the critical parameters for optimizing pretreatment protocols with 2,6-dichloroisonicotinic acid?
- Methodology:
- Test dose-response curves (1–100 µM) and pretreatment durations (6–72 hours) in hydroponic or soil-based systems.
- Monitor SAR induction using Arabidopsis mutants (e.g., npr1) to confirm NPR1-dependent pathways .
- Validate results across plant species (e.g., cucumber, tobacco, barley) to identify universal or species-specific thresholds .
Advanced Research Questions
Q. How does 2,6-dichloroisonicotinic acid interact with salicylic acid (SA) signaling pathways to potentiate defense responses?
- Methodology:
- Perform ligand-binding assays with NPR1/NPR3/NPR4 proteins to compare affinity profiles of SA and 2,6-dichloroisonicotinic acid .
- Use SA-deficient mutants (e.g., NahG plants) to test if 2,6-dichloroisonicotinic acid bypasses SA biosynthesis or requires SA amplification .
- Analyze crosstalk with jasmonic acid (JA) pathways using JA-insensitive mutants (e.g., coi1) under combinatorial treatments .
Q. What molecular mechanisms explain contradictory reports on 2,6-dichloroisonicotinic acid’s effectiveness in monocots vs. dicots?
- Methodology:
- Conduct comparative transcriptomics in barley (monocot) and cucumber (dicot) to identify divergence in defense-gene regulatory elements.
- Test for conserved MAP kinase activation or redox signaling differences using phosphoproteomics and ROS scavenging assays .
- Validate hypotheses in transgenic lines expressing dicot-specific transcription factors (e.g., TGA2) in monocots .
Q. Can 2,6-dichloroisonicotinic acid enhance resistance against necrotrophic pathogens, or is its activity restricted to biotrophs?
- Methodology:
- Design dual-pathogen assays: challenge pretreated plants with Botrytis cinerea (necrotroph) and Pseudomonas syringae (biotroph).
- Quantify SA/JA pathway markers (e.g., PDF1.2 for JA, PR1 for SA) to determine signaling bias .
- Use genetic suppressors (e.g., eds1 mutants) to dissect effector-triggered vs. pattern-triggered immunity .
Q. How do formulation additives (e.g., surfactants) influence the bioavailability and efficacy of 2,6-dichloroisonicotinic acid in planta?
- Methodology:
- Compare radiolabeled 2,6-dichloroisonicotinic acid uptake in foliar vs. root applications using scintillation counting.
- Test adjuvants (e.g., Silwet L-77) for enhanced stomatal penetration and apoplastic retention via confocal microscopy with fluorescent analogs .
- Corrogate efficacy with phloem-mobility assays using aphid stylectomy to quantify systemic transport .
Q. Data Contradiction and Validation
Q. How should researchers address discrepancies in SAR duration induced by 2,6-dichloroisonicotinic acid across studies?
- Methodology:
- Standardize environmental conditions (humidity, light) and pathogen inoculation methods (e.g., spray vs. infiltration).
- Use quantitative PCR to track persistence of defense-gene expression (e.g., PR1) over 7–21 days post-treatment .
- Reconcile data with meta-analyses of published dose-response curves and species-specific pharmacokinetics .
Q. What strategies validate the specificity of 2,6-dichloroisonicotinic acid in NPR1-mediated signaling vs. off-target effects?
- Methodology:
- Employ thermal shift assays to confirm NPR1 stabilization by 2,6-dichloroisonicotinic acid vs. SA .
- Generate CRISPR-edited NPR1 knockout lines complemented with ligand-binding domain mutants to isolate functional interactions .
- Screen for unintended ethylene or auxin responses using hormone biosynthesis inhibitors .
Q. Experimental Optimization
Q. What in vitro systems (e.g., cell cultures) best model 2,6-dichloroisonicotinic acid’s activity in whole-plant studies?
- Methodology:
- Use parsley or tobacco suspension cultures for high-throughput screening of elicitor responses (e.g., coumarin secretion) .
- Validate findings in Arabidopsis mesophyll protoplasts transiently expressing defense-reporter constructs (e.g., PR1::GUS) .
- Cross-reference with root-hair single-cell transcriptomics to identify tissue-specific priming effects .
Properties
IUPAC Name |
2,3-dichloropyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKZZKKTZKRCPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90939835 | |
Record name | 2,3-Dichloropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90939835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184416-84-0 | |
Record name | 2,3-Dichloropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90939835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dichloropyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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